molecular formula C11H12N2O5 B12806513 5-Ethynyl-2-deoxyuridine

5-Ethynyl-2-deoxyuridine

Cat. No.: B12806513
M. Wt: 252.22 g/mol
InChI Key: CDEURGJCGCHYFH-CFCGPWAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2-deoxyuridine is a thymidine analogue that is incorporated into the DNA of dividing cells. It is widely used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals that have undergone DNA synthesis . This compound is particularly valuable in tracking proliferating cells in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-deoxyuridine typically involves the alkylation of 2-deoxyuridine with an ethynyl group. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar alkylation techniques, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-deoxyuridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole derivatives, which are often fluorescently labeled for use in various biological assays .

Scientific Research Applications

5-Ethynyl-2-deoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

5-Ethynyl-2-deoxyuridine is incorporated into the DNA of dividing cells during DNA synthesis. Once incorporated, it can be detected using click chemistry with fluorescent azides. This incorporation can induce DNA damage through the formation of interstrand crosslinks, which are detected by the cell during DNA replication. This leads to the phosphorylation of histone H2AX, arrest in cell cycle progression, and apoptosis .

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

5-ethynyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7?,8-,9-/m1/s1

InChI Key

CDEURGJCGCHYFH-CFCGPWAMSA-N

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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